![molecular formula C14H20O7S B8044764 [2,2-Bis(hydroxymethyl)-3-(4-methylphenyl)sulfonyloxypropyl] acetate](/img/structure/B8044764.png)
[2,2-Bis(hydroxymethyl)-3-(4-methylphenyl)sulfonyloxypropyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,2-Bis(hydroxymethyl)-3-(4-methylphenyl)sulfonyloxypropyl] acetate is an organic compound that features a complex structure with multiple functional groups. This compound is notable for its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,2-Bis(hydroxymethyl)-3-(4-methylphenyl)sulfonyloxypropyl] acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the reaction of 4-methylphenol with epichlorohydrin to form 3-(4-methylphenyl)oxirane.
Introduction of Hydroxymethyl Groups: The oxirane ring is then opened using formaldehyde under basic conditions to introduce the hydroxymethyl groups, yielding 2,2-bis(hydroxymethyl)-3-(4-methylphenyl)propan-1-ol.
Sulfonylation: The hydroxyl groups are then sulfonylated using p-toluenesulfonyl chloride in the presence of a base such as pyridine to form 2,2-bis(hydroxymethyl)-3-(4-methylphenyl)sulfonyloxypropane.
Acetylation: Finally, the sulfonyloxy compound is acetylated using acetic anhydride to yield the target compound, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts or reagents to improve reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
[2,2-Bis(hydroxymethyl)-3-(4-methylphenyl)sulfonyloxypropyl] acetate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyloxy group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Ester Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used.
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Ester Hydrolysis: The major product is 2,2-bis(hydroxymethyl)-3-(4-methylphenyl)sulfonyloxypropane.
Oxidation: Products can include 2,2-bis(formyl)-3-(4-methylphenyl)sulfonyloxypropane or 2,2-bis(carboxy)-3-(4-methylphenyl)sulfonyloxypropane.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, [2,2-Bis(hydroxymethyl)-3-(4-methylphenyl)sulfonyloxypropyl] acetate is used as an intermediate for the preparation of more complex molecules. Its ability to undergo various reactions makes it valuable for constructing diverse chemical architectures.
Biology and Medicine
In biological research, this compound can be used to study enzyme-catalyzed reactions involving sulfonyl groups. It may also serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of polymers and resins. Its functional groups allow it to act as a cross-linking agent, improving the mechanical properties of materials.
Wirkmechanismus
The mechanism of action of [2,2-Bis(hydroxymethyl)-3-(4-methylphenyl)sulfonyloxypropyl] acetate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the sulfonyloxy group is displaced by a nucleophile, forming a new bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Bis(hydroxymethyl)-3-(4-methylphenyl)propane: Lacks the sulfonyloxy and acetate groups, making it less reactive in certain types of reactions.
2,2-Bis(hydroxymethyl)-3-(4-methylphenyl)sulfonyloxypropane: Similar but lacks the acetate group, affecting its reactivity and solubility.
2,2-Bis(hydroxymethyl)-3-(4-methylphenyl)acetate: Lacks the sulfonyloxy group, which impacts its ability to undergo nucleophilic substitution reactions.
Uniqueness
The presence of both sulfonyloxy and acetate groups in [2,2-Bis(hydroxymethyl)-3-(4-methylphenyl)sulfonyloxypropyl] acetate makes it uniquely versatile. It can participate in a broader range of chemical reactions compared to its analogs, making it a valuable compound in synthetic chemistry and industrial applications.
Eigenschaften
IUPAC Name |
[2,2-bis(hydroxymethyl)-3-(4-methylphenyl)sulfonyloxypropyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O7S/c1-11-3-5-13(6-4-11)22(18,19)21-10-14(7-15,8-16)9-20-12(2)17/h3-6,15-16H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXNXHBXVXMXHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)(CO)COC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(N-benzyl-3-methylanilino)methyl]benzenesulfonic acid](/img/structure/B8044681.png)
![ethyl-[(2E,4E)-5-(N-ethylanilino)penta-2,4-dienylidene]-phenylazanium;chloride](/img/structure/B8044694.png)
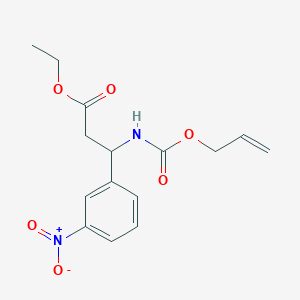
![tert-butyl N-[8-(hydroxymethyl)-6,10-dioxaspiro[4.5]decan-8-yl]carbamate](/img/structure/B8044716.png)
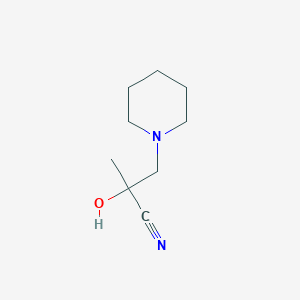
![(1R,2R,6R,7R,9R)-4,4,12,12-tetramethyl-7-prop-2-enyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane](/img/structure/B8044733.png)
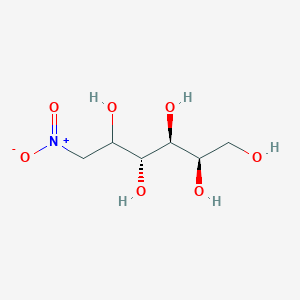
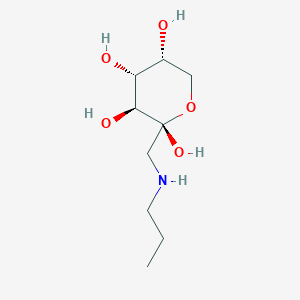
![N-[3-(4-Chloro-1H-pyrazol-1-yl)-2-oxo-2H-1-benzopyran-7-yl]acetamide](/img/structure/B8044759.png)
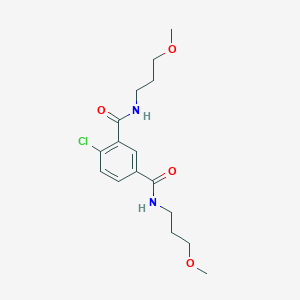
![3-Methyl-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B8044775.png)
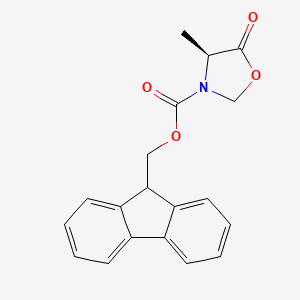
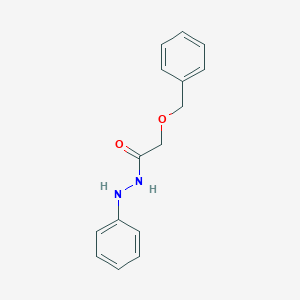
![(2S)-2-[(4-phenoxybenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B8044792.png)
